

Quantification of bongkreikic acid in fermented foods with 13C28 standard

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Compound of Interest

Compound Name: Bongkreikic acid-13C28

Cat. No.: B12372962

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Application Note: Quantification of Bongkreikic Acid in Fermented Foods

Introduction

Bongkreikic acid (BA) is a potent mitochondrial toxin produced by the bacterium *Burkholderia gladioli* pathovar *cocovenenans*.^{[1][2][3]} Contamination of certain fermented food products, such as fermented coconut or corn-based items, can lead to severe foodborne illness with high mortality rates.^{[1][3][4]} The toxin is heat-stable, meaning it is not destroyed by cooking, and is also odorless and tasteless, making its detection in contaminated foods challenging.^{[1][5]} Given the significant health risks, with doses as low as 1 mg being potentially fatal to humans, sensitive and accurate quantification of bongkreikic acid in food matrices is crucial for public health and safety.^[1]

This application note details a robust and sensitive method for the quantification of bongkreikic acid in fermented foods using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with a stable isotope-labeled internal standard, 13C28-Bongkreikic Acid. The use of an internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Principle

This method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction protocol to isolate bongkreikic acid from complex food matrices. The extracted analyte is then quantified using a UHPLC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. The stable isotope-labeled internal standard, $^{13}\text{C}_{28}$ -Bongkreikic Acid, is added at the beginning of the sample preparation process to compensate for any analyte loss during extraction and to account for matrix-induced signal suppression or enhancement. Quantification is achieved by calculating the ratio of the peak area of the native bongkreikic acid to that of the $^{13}\text{C}_{28}$ -labeled internal standard.

Materials and Reagents

- Bongkreikic Acid standard
- $^{13}\text{C}_{28}$ -Bongkreikic Acid internal standard (Methanol solution)[6][7][8][9]
- Acetonitrile (ACN), LC-MS grade
- Methanol (MeOH), LC-MS grade
- Water, LC-MS grade
- Formic acid (FA), LC-MS grade
- Acetic acid (HAc)
- Anhydrous magnesium sulfate (MgSO_4)
- Anhydrous sodium acetate (NaOAc)
- C18 solid-phase extraction (SPE) sorbent
- Nylon syringe filters, 0.22 μm

Experimental Protocols

Sample Preparation (QuEChERS Method)

- Homogenization: Homogenize a representative portion of the fermented food sample.

- Weighing: Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
- Internal Standard Spiking: Add a known amount of ¹³C₂₈-Bongkrelic Acid internal standard solution to the sample.
- Hydration: Add 10 mL of water and vortex for 1 minute.[\[10\]](#)[\[11\]](#)
- Extraction: Add 10 mL of acetonitrile containing 1% acetic acid and vortex for 1 minute.[\[12\]](#)
- Salting Out: Add 6.0 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.[\[10\]](#)[\[11\]](#) Vortex immediately for 1 minute to prevent the formation of salt clumps.
- Centrifugation: Centrifuge the tube at $\geq 4000 \times g$ for 5 minutes.[\[10\]](#)[\[11\]](#)
- Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing C18 sorbent and anhydrous magnesium sulfate. Vortex for 1 minute.
- Centrifugation: Centrifuge at $\geq 4000 \times g$ for 5 minutes.
- Final Extract Preparation: Take a portion of the supernatant, filter it through a 0.22 μm nylon syringe filter, and transfer it to an autosampler vial for UHPLC-MS/MS analysis.[\[10\]](#)[\[11\]](#)

UHPLC-MS/MS Analysis

UHPLC Conditions:

Parameter	Value
Column	ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm) or equivalent[12]
Mobile Phase A	Water with 0.1% formic acid and 2 mmol/L ammonium formate[12]
Mobile Phase B	95% Acetonitrile with 0.1% formic acid and 2 mmol/L ammonium formate[12]
Gradient	Optimized for separation of bongkreikic acid from matrix interferences
Flow Rate	0.3 mL/min
Column Temperature	40 °C[12]
Injection Volume	5 µL[12]

MS/MS Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Negative[10]
MRM Transitions	Specific precursor-to-product ion transitions for Bongkreikic Acid and 13C28-Bongkreikic Acid
Source Temperature	350 °C[12]
Ion Spray Voltage	-4500 V[12]

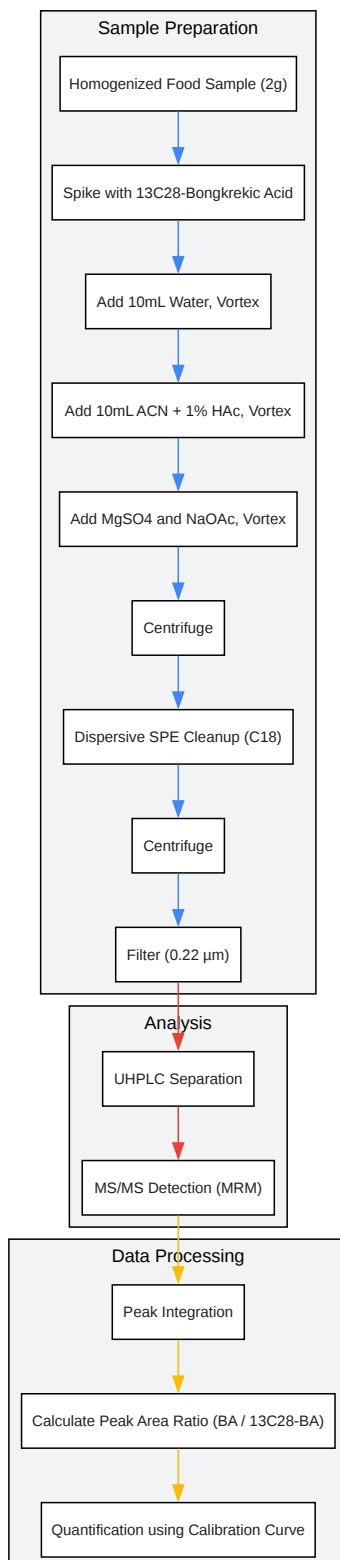
Data Presentation

The following table summarizes the quantitative performance data for the analysis of bongkreikic acid in various food matrices using UHPLC-MS/MS.

Parameter	Fermented Corn Flour[10][11]	Tremella fuciformis[13]	Liushenqu[14]	Rice Noodles[15]
Linear Range (µg/kg)	1 - 200 (in solution)	0.25 - 500	0.5 - 100 (in solution)	0 - 50 (in solution)
LOD (µg/kg)	0.75	-	0.4	0.1
LOQ (µg/kg)	-	0.25[13]	1.2	-
Recovery (%)	78.9 - 112	82.32 - 114.84	80.6 - 85.3	90.1 - 105.4
RSD (%)	4.2 - 16	< 12.67	4.2 - 13.2	0.4 - 7.5

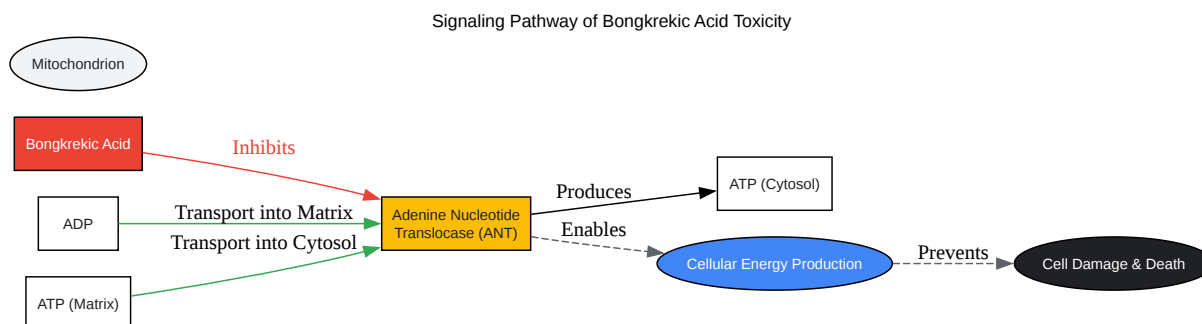
Mandatory Visualizations

Workflow for Quantification of Bongkreic Acid



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Caption: Experimental workflow for bongkreic acid quantification.



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Caption: Mechanism of bongkreikic acid toxicity.

Conclusion

The described UHPLC-MS/MS method, incorporating a ¹³C₂₈-labeled internal standard, provides a reliable and accurate means for the quantification of bongkreikic acid in fermented food products. The use of a stable isotope internal standard is paramount for mitigating matrix effects inherent in complex food samples, thereby ensuring data of high quality. This application note serves as a comprehensive guide for researchers, scientists, and food safety professionals involved in the monitoring of this potent toxin.


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